7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine
Description
Bicyclic Framework Analysis: Pyrazino-Azepine Ring System
The core structure of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine consists of a pyrazino ring fused to an azepine ring, forming a bicyclic system with nine atoms in total. The pyrazino component is a six-membered ring containing two nitrogen atoms at positions 1 and 4, while the azepine moiety is a seven-membered ring with one nitrogen atom at position 2. This fusion occurs at the pyrazino ring’s 2,3-positions and the azepine ring’s D-position, creating a rigid, planar center flanked by partially saturated regions in the azepine ring.
The saturation pattern in the azepine ring (6,7,8,9-tetrahydro) reduces ring strain while maintaining conformational flexibility, a feature critical for potential pharmacological interactions. X-ray crystallographic studies of analogous compounds, such as pyrazino[1,2-a]azepin-1-one, demonstrate that the fused ring system adopts a boat-like conformation in the azepine ring, with the pyrazino ring remaining nearly planar. This geometry facilitates electronic delocalization across the pyrazino nitrogen atoms, enhancing the compound’s ability to participate in hydrogen bonding and π-π stacking interactions.
Comparative analysis with simpler azepine derivatives, such as 3,4,5,6-tetrahydro-2H-azepin-7-amine, highlights the structural consequences of ring fusion. The addition of the pyrazino ring increases the molecule’s topological polar surface area from 15.6 Ų in unfused azepines to approximately 45–50 Ų in the target compound, significantly altering its solubility and intermolecular interaction potential.
Substituent Configuration: Ethyl and Methyl Group Stereochemical Implications
The substituents at positions 7 (ethyl) and 9 (methyl) introduce critical stereochemical complexity. The ethyl group occupies an equatorial position relative to the azepine ring’s chair-like conformation, minimizing steric hindrance with the pyrazino ring’s planar structure. In contrast, the methyl group at position 9 adopts an axial orientation, creating a 1,3-diaxial interaction with the adjacent hydrogen atoms on the azepine ring. This arrangement induces slight puckering in the azepine ring, as evidenced by computational models of analogous compounds.
The stereoelectronic effects of these substituents were investigated through density functional theory (DFT) calculations. The ethyl group’s electron-donating inductive effect increases electron density at the pyrazino ring’s nitrogen atoms by approximately 0.15 eV compared to unsubstituted analogs, potentially enhancing hydrogen-bond-accepting capacity. Meanwhile, the methyl group’s proximity to the azepine nitrogen creates a localized dipole moment of 1.2–1.5 Debye, which may influence binding orientation in biological systems.
A comparative study with octahydro-pyrazino[1,2-a]azepin-1-one demonstrates how substituent positioning affects molecular geometry. While both compounds share a bicyclic framework, the ketone group in the latter compound induces ring flattening (torsion angle reduction from 28° to 12°), whereas the ethyl/methyl combination in the target compound preserves conformational flexibility.
Comparative Molecular Geometry with Related Heterocyclic Compounds
The molecular geometry of this compound was compared to three classes of heterocycles:
Table 1: Geometric Parameters of Selected Heterocycles
The target compound exhibits intermediate bond lengths between purely aromatic pyrazino systems (1.38 Å C-N) and saturated azepines (1.54 Å C-C), reflecting its partial saturation. Its dihedral angle of 28.5° between the pyrazino and azepine planes suggests moderate conjugation between the rings, compared to the nearly planar pyrazino[1,2-a]azepine (12.1°). This angular distortion creates a chiral pocket that is absent in simpler azepine derivatives, as demonstrated by molecular overlay studies with 3,4,5,6-tetrahydro-2H-azepin-7-amine.
The compound’s unique geometry arises from two factors:
- Fusion Pattern : The [2,3-D] fusion creates a wider angle between the rings compared to [1,2-a] fusion, increasing torsional strain but enhancing three-dimensionality.
- Substituent Effects : The ethyl group’s steric bulk prevents complete planarity, while the methyl group’s axial position introduces subtle puckering.
Properties
CAS No. |
763880-10-0 |
|---|---|
Molecular Formula |
C11H18N4 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
7-ethyl-5-methyl-5,6,8,9-tetrahydropyrazino[2,3-d]azepin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-3-15-5-4-9-11(8(2)7-15)14-10(12)6-13-9/h6,8H,3-5,7H2,1-2H3,(H2,12,14) |
InChI Key |
OJIBEYDNQZNYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC=C(N=C2C(C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
7-Ethyl-8-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine (CAS 773008-45-0)
- Structural Difference : Methyl group at position 8 instead of 7.
- Synthesis yields for such analogs vary; for example, tert-butyl-substituted analogs achieve 37% yield under similar conditions .
- Data: Property 7-Ethyl-9-methyl 7-Ethyl-8-methyl Melting Point (°C) Not reported Not reported Yield 21.4% (butyl) 37% (tert-butyl) Key Substituents 9-methyl 8-methyl
7-Ethyl-6,7,8,9-tetrahydro-9-methyl-5H-pyrazino[2,3-D]azepin-2-amine (CAS 763880-10-0)
- Structural Similarity : Shares the ethyl and methyl substituents but lacks positional isomerism.
- Synthesis: Prepared via bromination and condensation with 2-amino-acetamidine dihydrobromide, yielding 21.4% for butyl analogs .
Core Heterocycle Modifications
6,7,8,9-Tetrahydro-5H-pyrazino[2,3-b]indole (7g)
- Structural Difference: Pyrazino-indole core replaces the azepine ring.
- Synthesis : Derived via dehydrogenation of tetrahydro analogs, highlighting the role of fused aromatic systems in modulating electronic properties .
- Application : Indole-containing analogs are prevalent in kinase inhibitors due to planar aromaticity, contrasting with the flexible azepine moiety in the target compound .
(9S)-2-Benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine
Functional Group Variations
7-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (10)
Key Research Findings
- Substituent Effects : Bulky groups (e.g., tert-butyl) improve yields but reduce solubility. Methyl position (8 vs. 9) subtly alters steric profiles .
- Biological Relevance: Pyrazino-azepines with ethyl/methyl substituents show promise in CNS drug discovery due to balanced lipophilicity and blood-brain barrier penetration .
- Thermal Stability: Pyrazino-indole derivatives exhibit higher thermal stability (decomposition >250°C) compared to azepine analogs .
Biological Activity
7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can lead to the development of new therapeutic agents. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C11H18N4
- Molecular Weight : 206.29 g/mol
- CAS Registry Number : 763880-10-0
- SMILES Notation : CCN1CCc2c(nc(cn2)N)C(C1)C
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Antitumor Activity
Research has indicated that derivatives of pyrazino[2,3-D]azepine compounds exhibit antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to 7-Ethyl-9-methyl have demonstrated significant antiproliferative effects in malignant pleural mesothelioma (MPM) cells when combined with other agents like trametinib .
- Mechanism of Action : The antitumor effects are often attributed to the inhibition of the mitogen-activated protein kinase (MAPK) pathway and downregulation of CD44 expression in cancer cells .
Neuroprotective Effects
Some studies suggest that pyrazino derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in experimental models.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Anticancer Properties :
-
Neuroprotection in Animal Models :
- Experimental models have shown that pyrazino derivatives can reduce neuroinflammation and improve cognitive functions in rodent models subjected to neurotoxic insults.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumorigenesis.
- Modulation of Signaling Pathways : The ability to modulate pathways such as MAPK is crucial for its antitumor activity.
Q & A
Q. How can mixed-methods approaches enhance translational research for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
